Product packaging for enniatin K1(Cat. No.:CAS No. 716318-00-2)

enniatin K1

Cat. No.: B1145371
CAS No.: 716318-00-2
M. Wt: 625.79
Attention: For research use only. Not for human or veterinary use.
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Description

Enniatin K1 is a cyclohexadepsipeptide compound belonging to the enniatin family of mycotoxins, which are secondary metabolites primarily produced by fungi of the Fusarium genus . Like other enniatins, its molecular structure consists of alternating residues of three N-methyl amino acids and three hydroxy acids, giving it a ring-shaped, ionophoric structure . This structure allows this compound to form cation-selective pores in cell membranes, disrupting crucial ion homeostasis (particularly of K+, Na+, and Ca2+) and leading to the toxicological effects studied in this class of compounds . The primary research applications for this compound are in the study of mycotoxin toxicity and food safety. As an emerging mycotoxin, it is of significant interest due to its frequent occurrence in cereals and grain-based products worldwide . Researchers utilize this compound to investigate its cytotoxic potential, which in related enniatins includes the induction of oxidative stress, apoptosis, and cell cycle arrest in various mammalian cell lines . Studies on enniatins also explore their antibacterial, antifungal, and insecticidal activities, providing insights into their role as natural pesticides and their potential mechanisms of action . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please note: Specific peer-reviewed studies on the biological activity, toxicity, and mechanistic pathways of the this compound analog are less extensive than for the more common analogs A, A1, B, and B1. The information provided here is based on the chemical classification and known properties of the enniatin family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₂H₅₅N₃O₉ B1145371 enniatin K1 CAS No. 716318-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3/t21-,22-,23-,24+,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLNKVVWOKWVJB-LZNKSJHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017977
Record name Enniatin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716318-00-2
Record name Enniatin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Microbial Producers and Isolation Methodologies

Identification and Characterization of Fungal Genera and Species Producing Enniatin K1.benchchem.comontosight.ai

This compound, along with other enniatins, is primarily produced by various species of the fungal genus Fusarium. ontosight.ai However, other fungal genera have also been identified as producers. encyclopedia.pubmdpi.comnih.gov

Several species within the Fusarium genus are well-documented producers of enniatins. Fusarium scirpi, Fusarium lateritium, and Fusarium sambucinum are among the predominant species responsible for the biosynthesis of these compounds. ingentaconnect.com The production of specific enniatin analogues can vary between species; for instance, F. sambucinum is known to preferably produce enniatin A, while F. scirpi and F. lateritium are more associated with enniatin B production. ingentaconnect.comnih.gov An endophytic Fusarium sp. (strain F31) isolated from Scots pine needles has been identified as a producer of this compound. acs.orgresearchgate.net

Beyond the Fusarium genus, other filamentous fungi have been shown to produce enniatins. encyclopedia.pubmdpi.comnih.gov These include species from the genera Verticillium and Halosarpheia. encyclopedia.pubmdpi.comingentaconnect.comnih.gov For example, the entomopathogenic fungus Verticillium hemipterigenum and the mangrove fungus Halosarpheia sp. have been reported as enniatin producers. ingentaconnect.comnih.gov

Table 1: Fungal Producers of Enniatins

Genus Species Reference
Fusarium F. scirpi, F. lateritium, F. sambucinum, F. avenaceum, F. tricinctum, F. oxysporum encyclopedia.pubmdpi.comingentaconnect.commdpi.com
Verticillium V. hemipterigenum encyclopedia.pubmdpi.comingentaconnect.com
Halosarpheia Halosarpheia sp. encyclopedia.pubmdpi.comingentaconnect.com

Advanced Isolation and Purification Techniques for this compound from Complex Microbial Cultures.mdpi.com

The isolation and purification of this compound from the complex mixtures produced by microbial fermentation require sophisticated and systematic approaches. These methods are crucial for obtaining the pure compound necessary for structural elucidation and bioactivity studies.

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds from natural sources. slu.se This process involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated. slu.se In the context of this compound, a bioassay-guided isolation targeting the fungus Botrytis cinerea led to the successful isolation of a spectrum of enniatins, including this compound, from Fusarium sp. strain F31. acs.org This approach ensures that the chemical separation is focused on the compounds responsible for the observed biological effect. slu.se

Chromatography is the cornerstone of purification for enniatins. Various chromatographic techniques are employed to separate these compounds from the crude fungal extract.

Low-Pressure Liquid Chromatography (LPLC): An initial purification step can involve LPLC on a reverse-phase resin like Amberlite XAD-7. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is considered the gold standard for the fine purification of enniatins. Reversed-phase columns, such as C18, are commonly used. tandfonline.commdpi.comnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve separation. tandfonline.commdpi.com Detection is frequently carried out using a UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For both identification and quantification, LC-MS/MS is a highly sensitive and specific technique. tandfonline.com This method couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the precise determination of enniatin structures in complex matrices. nih.gov

Table 2: Chromatographic Methods for this compound Purification

Technique Stationary Phase Mobile Phase Example Detection Reference
LPLC Amberlite XAD-7 Not specified Not applicable nih.govresearchgate.net
HPLC C18 reversed-phase Acetonitrile/water (70:30) with 0.1% formic acid UV at 210 nm

Biosynthetic Pathways and Enzymology of Enniatin K1

Enniatin Synthetase (ESyn) Characterization and Function

The biosynthesis of enniatins is catalyzed by the enzyme enniatin synthetase (ESyn). ingentaconnect.com This multifunctional enzyme is a member of the nonribosomal peptide synthetase (NRPS) class of enzymes. ingentaconnect.comnih.gov Unlike ribosomal protein synthesis, NRPSs assemble peptides and related molecules without the use of an mRNA template. oup.com

Structural Organization and Catalytic Domains of ESyn

Enniatin synthetase is a large, single polypeptide chain with a molecular mass of approximately 347 kDa, comprising around 3131 amino acids as determined from the analysis of the esyn1 gene from Fusarium scirpi. ingentaconnect.comresearchgate.netnih.gov The enzyme is modularly organized, containing several distinct domains that each carry out a specific catalytic function in the assembly of the enniatin molecule. nih.govudc.es The fundamental domains include adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), condensation (C), and methyltransferase (M) domains. nih.govudc.esoup.com

The structural organization of ESyn consists of two main modules, each responsible for the incorporation of one of the two types of precursor molecules: a D-α-hydroxy acid and an L-amino acid. rsc.orgmdpi.com

DomainFunction
Adenylation (A) Recognizes and activates the specific amino acid and hydroxy acid substrates by converting them into acyl-adenylate intermediates using ATP. nih.govudc.es
Thiolation (T/PCP) Covalently tethers the activated substrates as thioesters to a 4'-phosphopantetheine (B1211885) prosthetic group. researchgate.netoup.comnih.gov This domain then transports the building blocks to the condensation domain. nih.gov
Condensation (C) Catalyzes the formation of the peptide (amide) or ester bond between the growing depsipeptide chain and the newly incorporated monomer. nih.govmdpi.com
Methyltransferase (M) Specifically N-methylates the α-amino group of the incorporated amino acid, using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govudc.es This domain is found inserted within the second adenylation domain. nih.govrsc.org

This table provides a simplified overview of the core catalytic domains and their primary functions within the enniatin synthetase.

Mechanistic Aspects of Depsipeptide Assembly (e.g., Thiol Template Mechanism)

The assembly of enniatins, including Enniatin K1, proceeds via a thiol template mechanism. ingentaconnect.com This process involves the stepwise condensation of activated monomers that are covalently bound to the enzyme as thioesters. nih.govingentaconnect.com

The biosynthesis begins with the activation of a D-α-hydroxy acid and an L-amino acid by the two adenylation domains. nih.gov These activated substrates are then transferred to their respective thiolation domains. udc.es The L-amino acid is subsequently N-methylated. oup.com The condensation domain then catalyzes the formation of a dipeptidol unit (D-hydroxyacyl-N-methyl-L-aminoacyl). nih.gov

This process is repeated, with the enzyme synthesizing three dipeptidol building blocks. ingentaconnect.com These units are then condensed in a stepwise manner to form a linear hexadepsipeptide, which remains tethered to the enzyme. nih.gov The final step involves an intramolecular cyclization reaction, also catalyzed by a condensation domain, which releases the cyclic enniatin product. nih.govmdpi.com The entire process is intramolecular, meaning the synthesis is carried out by a single ESyn molecule. ingentaconnect.comnih.gov

Precursor Molecules and Substrate Specificity in this compound Biosynthesis

The specific structure of this compound is determined by the precursor molecules incorporated by the enniatin synthetase.

Incorporation of N-Methylated Amino Acids and Hydroxy Acids

Enniatins are composed of alternating residues of N-methylated L-amino acids and D-α-hydroxy acids. nih.govresearchgate.net For this compound specifically, the constituent residues are two units of N-methyl-L-valine, one unit of α-N-methyl-L-butyric acid, and three units of D-α-hydroxyisovaleric acid (D-Hiv). acs.org The N-methylation of the amino acids occurs on the enzyme after the amino acid has been activated and before it is incorporated into the growing depsipeptide chain. oup.com The methyl group is supplied by S-adenosyl-L-methionine (SAM). nih.govnih.gov The D-α-hydroxyisovaleric acid is derived from the deamination of L-valine to 2-keto-isovaleric acid, which is then reduced. uniprot.orguniprot.org

Precursor MoleculeIncorporated Residue in this compound
L-ValineN-Methyl-L-valine (x2)
L-α-Aminobutyric acidα-N-Methyl-L-butyric acid (x1)
L-Valine (via intermediates)D-α-hydroxyisovaleric acid (x3)

This table details the precursor molecules and the corresponding residues that form the structure of this compound.

Factors Influencing Amino Acid Specificity of ESyn

The diversity of enniatins produced by different Fusarium species is a direct result of the relaxed substrate specificity of the enniatin synthetase, particularly of the amino acid-activating adenylation domain. nih.govmdpi.com While ESyn from a particular species may show a preference for certain amino acids, it can often accept a range of branched-chain and other hydrophobic amino acids. ingentaconnect.commdpi.com For instance, enniatin synthetases from different Fusaria exhibit distinct amino acid specificities. jst.go.jp

The substrate specificity of the adenylation domain is determined by a "nonribosomal code," which relates the amino acid sequence of the domain's binding pocket to the substrate it activates. mdpi.com A signature sequence of about 10 amino acids within the adenylation domain is thought to be responsible for this specificity. mdpi.com In contrast, the enzyme shows high specificity for the D-hydroxy acid component, with most enniatins incorporating D-α-hydroxyisovaleric acid. nih.govresearchgate.net However, the incorporation of α-N-methyl-L-butyric acid in this compound highlights the enzyme's capacity to utilize less common amino acid precursors. acs.orgresearchgate.net

Strategies for Biosynthetic Engineering and Production Enhancement of this compound

The production of this compound, a cyclic hexadepsipeptide with notable biological activities, is a focal point of research aimed at harnessing its potential for various applications. ontosight.ai Strategies to enhance its production and to generate novel analogs are centered on the manipulation of its biosynthetic machinery, primarily the multi-enzyme enniatin synthetase (ESyn), and the optimization of fermentation conditions. ingentaconnect.com These approaches include precursor-directed biosynthesis, heterologous expression of the biosynthetic gene cluster, and metabolic engineering of the producing organisms. nih.govcore.ac.uk

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a powerful strategy that involves feeding structural analogs of the natural precursors to the fermentation culture of an enniatin-producing fungus. This technique leverages the substrate flexibility of enniatin synthetase to incorporate unnatural building blocks into the final depsipeptide structure, leading to the generation of novel enniatin derivatives. For this compound, this would involve the supplementation of the culture medium with analogs of its constituent amino acids (N-methylvaline, N-methylisoleucine, and α-aminobutyric acid) or the D-hydroxyisovaleric acid (D-Hiv) moiety. nih.gov

Research has demonstrated the feasibility of this approach for other enniatins, where the three N-methyl L-amino acid positions in the enniatin B molecule were successfully replaced by other amino acids such as alanine (B10760859), cysteine, threonine, and serine through precursor feeding to Fusarium scirpi and Fusarium sambucinum. nih.gov Similarly, the D-Hiv residues have been substituted by D-2-hydroxybutyric acid and D-lactic acid. nih.gov Given that this compound is distinguished by its α-aminobutyric acid (Abu) residue, this strategy could be employed to introduce further diversity into the molecule. benchchem.com

Table 1: Potential Precursors for Directed Biosynthesis of this compound Analogs

Natural PrecursorAnalog Examples for FeedingPotential Outcome
L-ValineL-Alanine, L-Threonine, L-SerineGeneration of novel this compound analogs with altered hydrophobicity and functionality.
L-IsoleucineL-Leucine, other branched-chain amino acidsModification of the lipophilic character of the resulting depsipeptide.
α-Aminobutyric acidNorvaline, NorleucineCreation of enniatins with varied side-chain lengths at the K1-specific position.
D-2-hydroxyisovaleric acidD-2-hydroxybutyric acid, D-lactic acidAlteration of the ester backbone and potential impact on conformational properties.

Heterologous Expression and Engineering of Enniatin Synthetase

The heterologous expression of the enniatin synthetase gene (esyn1) in a non-native, optimized host offers a promising avenue for enhanced production and engineering. nih.gov The esyn1 gene encodes a large, multifunctional protein of approximately 347 kDa, which contains domains for substrate adenylation, thiolation, N-methylation, and condensation. core.ac.uknih.gov By transferring this gene into a host like Aspergillus niger or even Escherichia coli, it is possible to overcome the limitations of the native Fusarium producers, such as slow growth and the co-production of other mycotoxins. researchgate.netebi.ac.uk

Furthermore, the modular nature of nonribosomal peptide synthetases like ESyn makes them amenable to protein engineering. Techniques such as domain swapping or site-directed mutagenesis can be used to alter the substrate specificity of the adenylation domains, thereby directing the incorporation of specific amino acid precursors. For instance, CRISPR-Cas9 gene editing has been proposed as a tool to modify the esyn1 gene to enhance substrate specificity for the α-aminobutyric acid precursor of this compound. benchchem.com

In vitro synthesis using the purified multienzyme is another strategy that allows for a high degree of control over the final product, albeit with typically lower yields compared to in vivo methods. nih.gov This cell-free system has been used to produce new enniatin analogs by supplying the enzyme with a variety of precursor molecules that would be toxic to a living organism. nih.gov

Fermentation Optimization

Optimizing the fermentation conditions is a critical and more traditional approach to enhancing the yield of this compound from its native producers. The production of enniatins is often linked to the stationary phase of fungal growth and is influenced by a variety of environmental factors.

Detailed research has identified key parameters that can be manipulated to boost production:

Strain Selection: Different species and even strains of Fusarium exhibit significant variations in their enniatin production profiles and yields. ingentaconnect.com Selection of high-producing natural strains is the first step in developing an efficient fermentation process.

Media Composition: The type and concentration of carbon and nitrogen sources are crucial. Glucose or sucrose (B13894) are commonly used as carbon sources, while peptone or yeast extract serve as effective nitrogen sources. benchchem.com The availability of precursor amino acids and methyl group donors like S-adenosylmethionine (SAM) is also a key factor. ingentaconnect.com

Physical Parameters: Temperature, pH, and dissolved oxygen levels must be carefully controlled. Optimal temperatures for enniatin production are typically in the range of 25–28°C, with a pH of 5.5–6.5. benchchem.com Aerobic conditions are necessary to support the fungal biomass accumulation that correlates with enniatin synthesis. benchchem.com

Table 2: Optimized Fermentation Parameters for Enniatin Production

ParameterOptimal RangeImpact on Yield
Temperature25–28°CEnhances enzyme activity of enniatin synthetase. benchchem.com
pH5.5–6.5Influences the expression of the esyn1 gene. benchchem.com
Carbon SourceGlucose or sucrose (40–60 g/L)Provides the primary energy and carbon skeletons for biosynthesis. benchchem.com
Nitrogen SourcePeptone or yeast extract (10–20 g/L)Supplies the necessary nitrogen for amino acid precursors and fungal growth. benchchem.com
Dissolved Oxygen40–60% saturationSupports the aerobic metabolism required for fungal biomass and secondary metabolite production. benchchem.com
Fermentation Time14–21 daysAllows for sufficient biomass accumulation, as enniatin synthesis is often highest during the stationary phase. benchchem.com

By integrating these strategies, from the molecular engineering of the biosynthetic pathway to the meticulous control of the fermentation environment, the production of this compound can be significantly enhanced, paving the way for its further investigation and potential application.

Biological Activities and Molecular Mechanisms of Enniatin K1

Ionophoric Properties and Cation Transport Dynamics

Enniatins as a class of molecules are recognized for their ionophoric capabilities, enabling them to transport cations across biological membranes. semanticscholar.org These compounds can readily embed themselves within cell membranes, creating pores that are selective for certain cations. core.ac.uk This action disrupts the normal physiological concentrations of ions within the cell. semanticscholar.orgcore.ac.uk The cytotoxicity of enniatins is linked to their capacity to perforate the cell membrane, which can trigger apoptotic cell death. semanticscholar.org This disruption of ionic homeostasis is a key aspect of their biological activity. semanticscholar.org

Interaction with Biological Membranes and Pore Formation

The general mechanism for enniatins involves their incorporation into the lipid bilayer of cell membranes. This leads to the formation of passive channels that alter membrane permeability. core.ac.uk This process can lead to the fragmentation of DNA and the induction of apoptosis. core.ac.uk While this is the understood mechanism for the enniatin family, specific studies detailing the precise dynamics of Enniatin K1's interaction with membranes and the specifics of its pore formation have not been detailed in the available research.

Selectivity for Alkali Metal Ions (e.g., K+, Na+)

Enniatins facilitate the transport of various mono- and divalent cations, including K+, Na+, Ca2+, Mg2+, and Li+, across cellular membranes. core.ac.uk This transport activity disrupts the electrochemical gradients essential for cellular function. The broader enniatin family has been characterized as having these ionophoric properties, but specific quantitative data on the binding affinity or transport selectivity of this compound for different alkali metal ions is not available in the current scientific literature.

Antimicrobial Activities and Mechanistic Insights

This compound is a secondary metabolite that has been isolated from several fungal species, including the endophytic fungus Fusarium sp. found in the needles of Pinus sylvestris and the nematophagous fungus Pochonia chlamydospora. semanticscholar.orguoc.ac.in The enniatin family of compounds is known to possess a wide range of biological activities, including antimicrobial and antimalarial properties. core.ac.ukuoc.ac.in

Antibacterial Efficacy (e.g., against Gram-positive bacteria, Mycobacterium tuberculosis)

The enniatin class of molecules is known to exhibit antibacterial properties. core.ac.uk Several specific enniatins, such as B, B4, C, G, H, and I, have demonstrated activity against Mycobacterium tuberculosis. researchgate.net However, research specifically documenting the antibacterial efficacy of this compound against Gram-positive bacteria or Mycobacterium tuberculosis is not presently available.

Antifungal Properties (e.g., against Botrytis cinerea, Aspergillus, Candida albicans)

Specific antifungal activity has been documented for this compound. Research has shown that it inhibits the spore germination of Botrytis cinerea, a phytopathogenic fungus responsible for gray mold disease. core.ac.uksemanticscholar.orgresearchgate.net In a study of enniatins isolated from Fusarium sp. strain F31, the minimum inhibitory concentration (MIC) for pure enniatins, including K1, against Botrytis cinerea was determined to be 75 µg/mL. researchgate.net

While the enniatin class is generally thought to be active against Candida spp. and Aspergillus spp., specific studies confirming the activity of this compound against these fungal genera are not available. slu.se

Fungal SpeciesActivityMinimum Inhibitory Concentration (MIC)Source
Botrytis cinereaInhibition of spore germination75 µg/mL researchgate.net

Antiparasitic Activities (e.g., against Plasmodium falciparum)

Several compounds within the enniatin family have been identified as having antimalarial activity against Plasmodium falciparum. semanticscholar.orgresearchgate.net For instance, enniatins B4 and H have shown inhibitory effects on this parasite. researchgate.net While enniatins, in general, are recognized for their potential antimalarial and antileishmanial activities, specific research evaluating the efficacy of this compound against Plasmodium falciparum has not been reported. uoc.ac.inrsc.org

Cellular Level Interactions and Cytotoxic Effects of this compound

This compound, a cyclic hexadepsipeptide mycotoxin, exerts a range of cytotoxic effects at the cellular level through various mechanisms. Its interactions with cellular components disrupt normal physiological processes, leading to cell death. The following subsections detail the specific molecular mechanisms and biological activities of this compound.

Disruption of Cellular Homeostasis and Membrane Depolarization

This compound belongs to a class of compounds known as ionophores, which can transport ions across biological membranes. This ionophoric activity is a primary mechanism behind its cytotoxicity. Enniatins, including this compound, can incorporate into the lipid bilayers of cell membranes, where they form cation-selective pores. nih.govresearchgate.netnih.gov This pore formation increases the permeability of the membrane to various cations, particularly potassium (K+), but also sodium (Na+), and calcium (Ca2+). nih.gov The influx and efflux of these ions disrupt the physiological intracellular ion concentrations, leading to a breakdown of cellular homeostasis. nih.govnih.gov

The disruption of the ion gradient across the cell membrane results in membrane depolarization. researchgate.net This change in membrane potential can trigger a cascade of downstream events, ultimately leading to cell death. The ability of enniatins to form stable complexes with cations and transport them across lipophilic membranes is a key factor in their biological activity. nih.gov

Effects of Enniatins on Cellular Ion Homeostasis
IonEffect of Enniatin ExposureConsequence
Potassium (K+)Increased efflux from the cellHyperpolarization of the plasma membrane, depolarization of the mitochondrial membrane nih.govnih.gov
Sodium (Na+)Increased influx into the cellDisruption of electrochemical gradients
Calcium (Ca2+)Altered intracellular homeostasis nih.govInduction of apoptosis nih.gov

Inhibition of Macromolecule Synthesis

At lower concentrations, enniatins have been observed to inhibit the synthesis of bacterial macromolecules. mdpi.com This suggests that beyond their ionophoric activity, enniatins may also interfere with essential biosynthetic pathways within cells. While the primary focus of many studies has been on their membrane-disrupting effects, the inhibition of macromolecule synthesis represents an additional aspect of their cytotoxic profile. Further research is needed to fully elucidate the specific mechanisms by which this compound affects the synthesis of proteins, nucleic acids, and other vital macromolecules in mammalian cells.

Induction of Oxidative Stress and Mitochondrial Dysfunction in Cell Models

This compound and other enniatins can induce significant mitochondrial dysfunction. nih.gov A key effect is the depletion of the mitochondrial membrane potential, which is crucial for ATP synthesis. nih.govnih.gov This is often linked to their ionophoric activity, specifically the influx of K+ into the mitochondrial matrix. nih.govnih.gov This influx can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and a decreased capacity for calcium retention. nih.gov

The induction of reactive oxygen species (ROS) and oxidative stress is another reported effect, although some studies suggest that oxidative stress may not be the primary driver of enniatin-induced cytotoxicity. researchgate.netnih.gov However, in certain cell lines, such as human colon adenocarcinoma cells (Caco-2), enniatin B1 has been shown to cause an overproduction of ROS. nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to the apoptotic process.

Mitochondrial Effects of Enniatins
Mitochondrial ParameterEffect of Enniatin ExposureReference
Mitochondrial Membrane PotentialDecreased/Depleted nih.govnih.gov
Oxidative PhosphorylationUncoupled nih.gov
Mitochondrial VolumeSwelling nih.gov
Calcium Retention CapacityDecreased nih.gov
Reactive Oxygen Species (ROS)Increased in some cell lines nih.gov

Effects on Cell Cycle Progression in Cell Lines

Enniatins have been shown to interfere with the normal progression of the cell cycle in various cancer cell lines. researchgate.net Depending on the cell type and the concentration of the enniatin, this can manifest as an arrest in different phases of the cell cycle. For example, in human hepatocellular carcinoma (HepG2) cells, enniatin B1 caused an increase in the proportion of cells in the G0/G1 phase. nih.gov In contrast, in Caco-2 cells, enniatin B1 led to an arrest in the G2/M phase after 24 hours of exposure and in the S phase after 72 hours. nih.gov This disruption of the cell cycle prevents cell proliferation and can ultimately trigger apoptosis.

Interactions with Drug Efflux Pumps (e.g., Pdr5p, P-glycoprotein)

A significant aspect of the biological activity of enniatins is their ability to interact with and inhibit ATP-binding cassette (ABC) transporters, which are a family of membrane proteins responsible for the efflux of a wide variety of substrates from cells. nih.gov One notable target is the pleiotropic drug resistance 5 protein (Pdr5p) in Saccharomyces cerevisiae, a functional homolog of mammalian P-glycoprotein. nih.govnih.gov Enniatins have been found to be potent and specific inhibitors of Pdr5p. nih.gov

Furthermore, enniatins can interact with mammalian P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). nih.gov While they may not be strong substrates for these transporters, they can inhibit their function, thereby potentially reversing multidrug resistance in cancer cells. nih.gov This inhibitory action on drug efflux pumps suggests a potential therapeutic application for enniatins in combination with conventional chemotherapy.

Phytotoxic Effects and Plant Interaction Research

Detailed research focusing specifically on the phytotoxic effects of this compound is limited. However, the phytotoxicity of the enniatin class of mycotoxins, as a whole, is well-recognized. researchgate.net These compounds are secondary metabolites produced by various Fusarium species, which are common plant pathogens. nih.gov

Early studies have indicated that enniatins can inhibit germination and induce wilting in plants. nih.gov More specific research has demonstrated the tangible effects of enniatin mixtures on plant tissues. For instance, a mixture of enniatins A, A1, B, and B1 was found to cause necrotic lesions and damage to potato tuber tissue. mdpi.com The application of enniatins to wheat has also been shown to cause tissue necrosis, an effect linked to oxidative stress, which consequently leads to a reduced antioxidant capacity in the plant tissue. mdpi.com

The table below summarizes the observed phytotoxic effects of a specific enniatin mixture on potato tuber tissue.

Phytotoxic Effects of an Enniatin Mixture on Potato Tuber Tissue

Enniatin Mixture Composition (Ratio)ConcentrationObserved EffectReference
Enniatin A, A1, B, B1 (5:15:35:45)50 µg/sliceNecrotic Damage mdpi.com
Enniatin A, A1, B, B1 (5:15:35:45)100 µg/sliceNecrotic Damage mdpi.com

The phytotoxic activity of enniatins is considered part of the virulence mechanism of the producing fungi. nih.gov However, the precise molecular interactions and the full extent of their impact on various plant species remain an area of ongoing research.

Anthelmintic Properties

The mechanism of action for the anthelmintic effects of enniatins is not fully elucidated but is thought to be related to their ionophoric nature. nih.gov Enniatins can form complexes with cations and transport them across cell membranes, disrupting the physiological ion balance within the cells of the target organism, which can lead to paralysis and death. nih.gov

Research into synthetic derivatives of enniatins has provided more specific insights into their potential as anthelmintic agents. A study on novel cyclohexadepsipeptides, which are enniatin derivatives, demonstrated strong in vivo activity against the parasitic nematode Haemonchus contortus in sheep. nih.gov This suggests that the core structure of enniatins is a promising scaffold for the development of new anthelmintic drugs. While insecticidal activity has been confirmed for various enniatins, to date, there is no specific information regarding the anthelmintic activity of enniatin B1. mdpi.com

Structure Activity Relationship Sar of Enniatin K1 and Analogs

Impact of Cyclic Hexadepsipeptide Architecture on Bioactivity

Enniatins, including enniatin K1, are classified as cyclic hexadepsipeptides. mdpi.comresearchgate.net This structure consists of a repeating sequence of three N-methylated L-amino acid residues and three D-α-hydroxy acid residues, forming an 18-membered ring. researchgate.netbenchchem.com This cyclic nature is fundamental to their biological function, providing a stable and rigid framework. The lipophilic (fat-loving) nature of enniatins allows them to easily insert themselves into the lipid bilayers of cell membranes. nih.gov

Influence of N-Methyl Amino Acid and Hydroxy Acid Residues on this compound Efficacy

The specific types of N-methyl amino acids and hydroxy acids that make up the enniatin ring are critical determinants of its biological efficacy. This compound is distinguished by its composition of N-methylvaline (N-MeVal), N-methylisoleucine (N-MeIle), and α-aminobutyric acid (Abu) as its amino acid residues. benchchem.com The presence of Abu, in particular, sets it apart from many other common enniatins and influences its hydrophobicity and ion-binding capabilities. benchchem.com

Comparative Analysis of Biological Activities Among Enniatin Analogs (e.g., A, A1, B, B1, J1, J2, J3)

The enniatin family comprises a large number of naturally occurring analogs, each with a slightly different combination of amino acid residues, leading to a spectrum of biological activities. mdpi.com For instance, enniatins A, A1, B, and B1 are among the most frequently found in cereals. nih.gov

Enniatin A contains three N-methyl-L-isoleucine residues.

Enniatin A1 is composed of two N-methyl-L-isoleucine residues and one N-methyl-L-valine residue.

Enniatin B consists of three N-methyl-L-valine residues. benchchem.com

Enniatin B1 has two N-methyl-L-valine residues and one N-methyl-L-isoleucine residue. benchchem.com

Enniatins J1, J2, and J3 are distinguished by the presence of N-methyl-L-alanine, in addition to N-methyl-L-valine and N-methyl-L-isoleucine. semanticscholar.org

Studies have shown that these structural differences lead to varying degrees of cytotoxicity. For example, in some cancer cell lines, enniatin B1 has demonstrated a higher cytotoxic potential than enniatin B. plos.org The cytotoxic activity of enniatin B1 has been observed to be higher than enniatin B but lower than enniatins A and A1 in certain cell lines. mdpi.com The enniatin J series, with the smaller alanine (B10760859) residue, also exhibits distinct bioactivity profiles. researchgate.net The specific combination and arrangement of these residues fine-tune the molecule's interaction with biological membranes and cellular targets, resulting in a range of potencies across different analogs.

Interactive Table: Cytotoxicity of Enniatin Analogs

Enniatin Analog Cell Line IC50 (µM) Exposure Time (h)
Enniatin B HT-29 2.8 48
Enniatin B1 HT-29 3.7 48
Enniatin B HepG2 >10 48
Enniatin B1 HepG2 8.5 48
Enniatin B Caco-2 >10 48
Enniatin B1 Caco-2 11.5 48
Enniatin B CCF-STTG1 8.9 48
Enniatin B1 CCF-STTG1 4.4 48
Enniatin B1 CHO-K1 41 24

Data sourced from multiple studies. benchchem.complos.org

Insights from Chemically Synthesized Enniatin Derivatives and Modifications

The chemical synthesis of enniatin derivatives offers a powerful tool to explore the structure-activity relationship in greater detail. ingentaconnect.com By systematically modifying the enniatin structure, researchers can create novel compounds with potentially enhanced or altered biological activities. ontosight.ai

For example, modifications can involve substituting the natural amino acids with synthetic ones, altering the size and composition of the side chains, or even changing the stereochemistry of the constituent residues. These synthetic analogs allow for a precise investigation of how specific structural features contribute to the molecule's function. For instance, creating derivatives with increased conformational rigidity has been shown to impact bioactivity. rsc.org The insights gained from these synthetic studies are invaluable for understanding the fundamental principles governing enniatin bioactivity and for the potential design of new therapeutic agents based on the enniatin scaffold. mdpi.com

Analytical Methodologies for Research and Environmental Monitoring

Advanced Chromatographic Techniques for Enniatin K1 Detection

Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of this compound, offering high specificity and the ability to detect the compound at low concentrations in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the detection and quantification of this compound. mdpi.com This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

For the analysis of this compound, reversed-phase liquid chromatography is typically employed, utilizing a C18 column to separate the compound from other matrix components. mdpi.combenchchem.com The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) and water, with additives like ammonium (B1175870) acetate (B1210297) and acetic acid to improve ionization efficiency. mdpi.comnih.gov

Detection by tandem mass spectrometry is usually performed in positive ion mode using electrospray ionization (ESI). nih.gov Specificity is achieved by selected reaction monitoring (SRM), where the precursor ion of this compound is selected and fragmented, and one or more specific product ions are monitored. mdpi.comtandfonline.com One study identified the ammoniated adduct ([M+NH4]+) as the precursor ion for this compound. nih.gov

A multi-target UHPLC-MS/MS method has been developed for the simultaneous determination of numerous mycotoxins, including this compound, in various nut samples. nih.gov The parameters for this method are detailed in the table below.

Table 1: UHPLC-MS/MS Parameters for this compound Detection. nih.gov
ParameterValue
Retention Time (min)14.4
Precursor Ion (m/z)643
Adduct[M+NH4]+
Product Ion 1 (m/z)196
Product Ion 2 (m/z)214

While LC-MS/MS is the primary tool for this compound analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable small molecules. biorxiv.org For many mycotoxins, derivatization is required to increase their volatility for GC-MS analysis. researchgate.net

The application of GC-MS in the specific context of this compound metabolites is not extensively documented in current literature. However, GC-MS is a well-established method for the general profiling of fungal secondary metabolites. biorxiv.orgresearchgate.net In this approach, fungal extracts are analyzed to identify a broad range of compounds produced by the organism, which could include precursors or degradation products related to this compound. researchgate.net Such studies often reveal the presence of various bioactive compounds like phenols, fatty acids, and aldehydes. researchgate.net

Sample Preparation and Extraction Protocols for this compound Analysis in Research Matrices

The goal of sample preparation is to efficiently extract this compound from a sample matrix and remove interfering substances prior to chromatographic analysis. The choice of extraction method depends on the nature of the research matrix, such as fungal cultures or contaminated agricultural products.

A common approach for solid samples like grains or fungal cultures on solid media is solid-liquid extraction (SLE). tandfonline.comnih.gov This typically involves grinding the sample to a fine powder and extracting it with an organic solvent mixture. nih.gov Acetonitrile/water mixtures are frequently used for this purpose. nih.gov For liquid cultures, methanol-water mixtures have been shown to achieve high recovery rates. benchchem.com

For more complex matrices, a "dilute-and-shoot" approach may be employed, where the sample extract is simply diluted before injection into the LC-MS/MS system. nih.govnih.gov This method is advantageous for high-throughput analysis but may be more susceptible to matrix effects. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular extraction and cleanup method that has been applied to mycotoxin analysis. benchchem.comtandfonline.com This procedure involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like magnesium sulfate (B86663) and sodium chloride to remove interfering compounds. benchchem.com

The table below summarizes common extraction protocols applicable to this compound analysis.

Table 2: Summary of Extraction Protocols for Enniatins.
MethodSolvent/ReagentsTypical MatrixReference
Solid-Liquid Extraction (SLE)Acetonitrile/waterSolid cultures, Grains nih.gov
QuEChERSAcetonitrile, Magnesium Sulfate, Sodium ChlorideFood matrices benchchem.com
Dilute-and-ShootAcetonitrile/water or Methanol/waterComplex matrices nih.govnih.gov

Development and Validation of Sensitive Quantification Methods for Research Purposes

The validation of an analytical method is crucial to ensure the reliability and accuracy of the obtained results. For the quantification of this compound, method validation typically involves assessing linearity, sensitivity, accuracy, and precision. tandfonline.comtandfonline.com

Linearity is established by analyzing a series of standard solutions of this compound at different concentrations to generate a calibration curve. tandfonline.com To compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, matrix-matched calibration curves are often used. benchchem.comtandfonline.com This involves preparing the calibration standards in a blank matrix extract that is free of the analyte. tandfonline.com

Sensitivity is determined by the limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. benchchem.comtandfonline.com These are typically determined based on the signal-to-noise ratio of the chromatographic peak. benchchem.comtandfonline.com

Accuracy is often evaluated through recovery studies, where a blank sample is spiked with a known amount of this compound and then analyzed. tandfonline.com The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. tandfonline.com

Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). semanticscholar.org This is assessed by analyzing replicate samples at different concentration levels. semanticscholar.org

The use of isotopically labeled internal standards, such as isotopically labeled enniatin B1, can significantly improve the accuracy and precision of the method by correcting for variations in sample preparation and instrumental response. benchchem.com

The following table outlines key parameters for the validation of an analytical method for this compound.

Table 3: Key Validation Parameters for this compound Quantification Methods.
ParameterDescriptionCommon ApproachReference
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.Matrix-matched calibration curves. benchchem.comtandfonline.com
Sensitivity (LOD/LOQ)The lowest concentration of the analyte that can be detected and quantified.Signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ). benchchem.comtandfonline.com
Accuracy (Recovery)The closeness of the measured value to the true value.Spiking experiments in blank matrix. tandfonline.com
Precision (RSD)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Analysis of replicate samples. semanticscholar.org

Ecological Roles and Environmental Dynamics

Occurrence and Co-occurrence of Enniatin K1 in Agricultural Commodities and Feedstuffs

Specific quantitative data on the natural occurrence of this compound in agricultural commodities and feedstuffs is not extensively documented in scientific literature. Mycotoxin surveys typically focus on the most common and abundant analogues, which are enniatin A, A1, B, and B1. wur.nlecronicon.netmdpi.com These compounds are recognized as "emerging mycotoxins" and are frequently detected in cereals and their derivatives. ecronicon.netmdpi.com this compound has been identified as a product of an endophytic Fusarium sp. isolated from the needles of Pinus sylvestris and from an entomogenous Fusarium proliferatum. semanticscholar.orgcore.ac.uk However, its prevalence in staple crops remains uncharacterized.

The major enniatin analogues are widespread contaminants in grains such as wheat, barley, oats, and maize, as well as in finished feed. wur.nlmdpi.comacs.org Their presence is a global issue, with contamination reported in Europe, Asia, and Africa. ecronicon.netnih.gov Enniatins rarely occur in isolation; they are often found as complex mixtures of different analogues. wur.nl Furthermore, they frequently co-occur with other major Fusarium mycotoxins, including deoxynivalenol (B1670258) (DON), zearalenone (B1683625) (ZEA), and fumonisins. researchgate.netnih.gov Studies have shown that combinations such as DON-ZEA and DON-fumonisins are common in feed samples, and the presence of enniatins alongside these regulated toxins is also frequently observed. wur.nlresearchgate.netmdpi.com For instance, co-contamination of deoxynivalenol and enniatins was found in 61% of imported wheat samples and 58% of domestic wheat samples in a Japanese market survey. tandfonline.com

The following table summarizes findings on the occurrence of the most common enniatin analogues in various commodities.

Interactive Data Table: Occurrence of Major Enniatin Analogues in Agricultural Products

CommodityPredominant Enniatins DetectedFrequency of DetectionConcentration Range (µg/kg)Region/CountrySource(s)
Wheat Flour (Imported)Enniatin B81.8%Up to 633Japan tandfonline.com
Wheat Flour (Domestic)Enniatin B85.6%Up to 633Japan tandfonline.com
Corn GritsNone Detected0%N/AJapan tandfonline.com
Cereals (Wheat, Oats, Barley)ENNs (A1, B, B1)100% (Triticale, Barley, Oat)Not SpecifiedPoland ecronicon.net
Finished FeedENNsHighMedian: 250 (in 2014)Europe researchgate.net
Global CommoditiesENNs (A, A1, B, B1)High0.25 - 10,000Global wur.nl
MaizeENNs, DON, ZEA63.5% (2-5 mycotoxins)Not SpecifiedSpain mdpi.com

Role of Enniatins in Fungal Pathogenicity and Inter-species Competition in Plant Systems

Enniatins, as a class of secondary metabolites, can play a significant role in the virulence of the fungi that produce them, although this function appears to be host-specific. nih.govmdpi.com Research has demonstrated that enniatins contribute to the pathogenicity of Fusarium avenaceum on potato tubers. apsnet.orgasm.org When a mixture of enniatins was applied to potato tuber slices, it caused tissue necrosis. asm.org Crucially, experiments using gene-disruption techniques to create enniatin-nonproducing mutants of F. avenaceum showed that these mutants had significantly reduced virulence and caused smaller necrotic lesions on potato tissue compared to the wild-type, enniatin-producing strain. apsnet.orgapsnet.org

However, this role as a key virulence factor is not universal across all plant-pathogen interactions. mdpi.com When the same enniatin-deficient mutants of F. avenaceum were tested for their ability to cause disease in pea roots or Fusarium Head Blight (FHB) in durum wheat, no significant difference in virulence was observed compared to the parent strain. nih.govmdpi.com This suggests that while enniatins can be phytotoxic, they are not a primary requirement for disease development in certain hosts like wheat and peas. nih.govmdpi.com

Specific research has identified a direct biological activity for this compound. It was isolated from an endophytic Fusarium sp. and was shown to inhibit the spore germination of Botrytis cinerea, a widespread plant pathogenic fungus. semanticscholar.orgresearchgate.net

Beyond direct pathogenicity, enniatins are involved in inter-species competition, which shapes the microbial ecology on the plant host. nih.gov Fungal metabolites can protect the producing organism from other microbes, helping it to secure its environmental niche. nih.gov For example, in the context of FHB, where multiple Fusarium species like F. graminearum (a DON-producer) and F. avenaceum (an enniatin-producer) often coexist, their mycotoxins can regulate their interactions. nih.govmdpi.com In vitro studies have shown that enniatin B (ENB) can inhibit the growth of F. graminearum, while DON may promote the growth of F. avenaceum. mdpi.comresearchgate.net This suggests that enniatins could provide a competitive advantage to F. avenaceum in a niche co-habited by other fungal species. mdpi.com

Biotransformation and Biodegradation of Enniatins by Microbial Flora

While no studies have specifically documented the biotransformation or biodegradation of this compound, extensive research exists on the breakdown of other major enniatins by microbial flora. Various microorganisms have demonstrated the ability to degrade enniatins, offering a potential route for their detoxification in the environment or within the gastrointestinal tracts of animals. mdpi.comresearchgate.net

Probiotic bacteria have shown significant potential in degrading enniatins. mdpi.comnih.gov Strains of Lactobacillus, Bifidobacterium, and Bacillus subtilis have been studied for their ability to reduce concentrations of enniatins A, A1, B, and B1 in liquid media and food systems. researchgate.netnih.govresearchgate.net In some in vitro fermentation experiments, these bacterial strains were able to reduce enniatin levels by up to 99%. nih.govresearchgate.net The yeast Saccharomyces cerevisiae has also been reported to have the capacity to degrade enniatins. nih.gov The process can lead to the formation of degradation products, indicating a structural breakdown of the mycotoxin rather than simple binding to the microbial cells. nih.govnih.gov

In animal systems, biotransformation of enniatins is a key process. Gut microflora can play a role in the initial breakdown of these compounds. nih.gov The primary metabolic pathways involve Phase I reactions, predominantly oxidation processes carried out by cytochrome P450 (CYP) enzymes in the liver. mdpi.comresearchgate.net These reactions include hydroxylation, carboxylation, and N-demethylation of the enniatin molecule. mdpi.comacs.org For instance, the incubation of enniatin B with chicken liver microsomes resulted in several hydroxylated and carboxylated metabolites. mdpi.com Similarly, studies on enniatin B1 in pigs identified metabolites resulting from hydroxylation, carbonylation, carboxylation, and oxidative demethylation reactions. researchgate.netunina.it To date, Phase II metabolites, such as glucuronide or sulfate (B86663) conjugates, have not been detected for enniatins. acs.org

Future Research Directions and Biotechnological Potential

Elucidation of Novel Biological Activities and Targets of Enniatin K1

The primary known biological function of enniatins, including this compound, is their ionophoric activity, where they form complexes with metal cations and transport them across biological membranes. benchchem.comnih.gov This disruption of ion homeostasis is fundamental to their cytotoxicity, as it affects critical cellular processes like mitochondrial function and calcium-dependent signaling pathways. benchchem.comnih.gov Research has demonstrated that enniatins can induce apoptosis in cancer cells, potentially by interacting with the mitochondrial permeability transition pore. benchchem.commdpi.com However, the full extent of this compound's biological activities and its specific molecular targets remain largely uncharted territory.

Future research will likely focus on several key areas:

Identification of Specific Cellular Receptors and Channels: While the general ionophoric mechanism is understood, the precise proteins, ion channels, or membrane lipids that this compound preferentially interacts with are not fully known. nih.gov Advanced techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could identify specific binding partners, moving beyond the general understanding of membrane disruption.

Exploring Novel Therapeutic Areas: The demonstrated cytotoxic effects against various cancer cell lines position this compound as a potential lead for anticancer drug development. benchchem.comnih.gov Future studies should investigate its efficacy against a wider range of cancer types, including drug-resistant strains. Beyond cancer, its ability to modulate ion flow suggests potential for investigating its effects on conditions linked to ion channel dysregulation, such as certain neurodegenerative diseases. benchchem.com

Understanding Complex Cellular Responses: The downstream effects of this compound-induced ion imbalance are complex. Research indicates that enniatins can trigger cell cycle arrest, oxidative stress, and lysosomal alterations. nih.gov A deeper investigation using transcriptomics and metabolomics could elucidate the specific signaling cascades activated or inhibited by this compound, revealing novel mechanisms of action and potential off-target effects. For instance, some studies on enniatins point to conflicting data regarding the role of reactive oxygen species (ROS) generation, an area ripe for further clarification. nih.govmdpi.com

Table 1: Known and Potential Biological Activities of this compound for Future Investigation
Biological Activity ClassKnown Mechanism/Effect (General Enniatins)Specific Finding for this compoundFuture Research Direction
IonophoricFacilitates cation (e.g., K+, Ca2+) transport across membranes, disrupting ion gradients. benchchem.comresearchgate.netPresumed to share the core ionophoric properties of the enniatin family. benchchem.comQuantify ion selectivity; identify specific channel/transporter interactions.
Anticancer/CytotoxicInduces apoptosis through mitochondrial dysfunction. benchchem.comacs.orgDemonstrated cytotoxic effects against various cancer cell lines (as part of the enniatin group). benchchem.comScreen against diverse cancer cell panels; investigate mechanisms of overcoming drug resistance.
AntifungalExhibits activity against pathogenic fungi. benchchem.comnih.govInhibits spore germination of Botrytis cinerea. semanticscholar.orgacs.orgDetermine spectrum of activity against other plant and animal fungal pathogens.
AntibacterialShows activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govNot specifically detailed, but expected based on class properties.Evaluate efficacy against antibiotic-resistant bacterial strains (e.g., MRSA).

Advanced Biosynthetic Pathway Engineering for this compound and Novel Analog Production

Enniatins are synthesized by a large, multifunctional enzyme known as enniatin synthetase (Esyn), a type of non-ribosomal peptide synthetase (NRPS). researchgate.netingentaconnect.com These enzymes exhibit a degree of low substrate specificity, meaning they can incorporate various N-methyl amino acids and hydroxy acids into the final cyclic structure. benchchem.com This inherent flexibility is the basis for the natural diversity of enniatins and provides a powerful platform for biosynthetic engineering.

Future advancements in this area will depend on:

Combinatorial Biosynthesis: This technique involves modifying the Esyn gene cluster to alter its domains. stikesbcm.ac.id By swapping, deleting, or mutating the adenylation (A) domains, which are responsible for selecting the amino acid precursors, researchers could direct the synthesis of novel enniatin analogs. For example, the A-domain specific for α-aminobutyric acid in the this compound pathway could be replaced with one that recognizes other, non-natural amino acids, leading to entirely new compounds. benchchem.com

Precursor-Directed Biosynthesis: This method involves feeding a Fusarium culture with synthetic analogs of the natural amino or hydroxy acid precursors. ingentaconnect.com The enniatin synthetase may then incorporate these synthetic precursors into the enniatin backbone. This approach is less technically demanding than genetic engineering and can be used to rapidly generate a library of new this compound-related molecules with potentially enhanced or novel biological activities.

Heterologous Expression: The Esyn gene cluster could be transferred from its native Fusarium producer into a more genetically tractable and industrially robust host, such as Saccharomyces cerevisiae or Escherichia coli. This would facilitate easier genetic manipulation, bypass the challenges of working with pathogenic fungi, and potentially improve yields for large-scale production of this compound or its engineered analogs. ingentaconnect.com

Table 2: Strategies for Biosynthetic Engineering of this compound
Engineering StrategyDescriptionPotential Outcome for this compoundKey Enabling Technology
Combinatorial BiosynthesisGenetic modification of the enniatin synthetase (Esyn) gene, such as swapping enzyme domains responsible for substrate selection. stikesbcm.ac.idCreation of novel this compound analogs with different amino acid or hydroxy acid compositions.CRISPR-Cas9, Gene Synthesis, Domain Swapping
Precursor-Directed BiosynthesisSupplementing the fungal growth medium with synthetic analogs of the natural building blocks (e.g., amino acids). ingentaconnect.comIncorporation of unnatural precursors to generate new derivatives without genetic modification of the fungus.Organic Chemistry, Fermentation Technology
Heterologous ExpressionTransferring the this compound biosynthetic genes into a different, more easily manipulated host organism. ingentaconnect.comImproved yields and simplified production and engineering processes in a non-pathogenic host.Synthetic Biology, Host Engineering (e.g., Yeast, E. coli)

Exploration of this compound as a Biocontrol Agent in Agricultural Systems

The antifungal and insecticidal properties of the enniatin family make them promising candidates for agricultural applications. benchchem.comresearchgate.net Given the growing demand for environmentally friendly alternatives to synthetic pesticides, research into this compound as a biocontrol agent is highly relevant.

Key research avenues include:

Target Spectrum Analysis: A crucial first step is to determine the range of pests and pathogens susceptible to this compound. Specific research has already shown its ability to inhibit the spore germination of Botrytis cinerea, a significant pathogen affecting fruits and vegetables. semanticscholar.orgacs.org Further studies should assess its effectiveness against other major agricultural threats, such as other Fusarium species, mildews, and common insect pests.

Nematicidal Potential: this compound has been detected as a metabolite produced by the nematophagous fungus Pochonia chlamydosporia, which is used as a biocontrol agent against plant-parasitic nematodes. uoc.ac.in This finding strongly suggests that this compound may contribute to the fungus's anti-nematode activity. Direct application studies of purified this compound are needed to confirm and quantify this nematicidal potential.

Formulation and Delivery Systems: For practical application in the field, this compound would need to be formulated to ensure stability, persistence, and effective delivery to the target. Research into encapsulation technologies, spray adjuvants, and seed treatments could enhance its efficacy and reduce the required application rates, making it a more viable and sustainable crop protection product. The interaction of enniatins with plant microbiota could also be explored to see if synergistic effects with beneficial microbes can be achieved. mdpi.com

Potential Applications in Veterinary Science and Livestock Health Research (excluding clinical trials)

While enniatins are often studied as feed contaminants with potential toxicity to livestock, their potent biological activities also suggest they could be investigated as leads for veterinary therapeutics or as research tools. nih.govmdpi.com Research in this area, excluding clinical trials, would focus on foundational, preclinical investigations.

Potential research applications include:

Antimicrobial Drug Discovery: Enniatins exhibit broad-spectrum antibacterial activity, including against pathogens relevant to animal health such as Clostridium perfringens and Listeria monocytogenes. nih.gov this compound could be investigated as a potential lead compound for developing new treatments for bacterial infections in livestock, particularly in the face of rising antibiotic resistance.

Metabolism and Toxicokinetics Research: Studies have shown that the metabolism of enniatins varies significantly between animal species like chickens, pigs, and rats. mdpi.com For example, oxidation is a primary biotransformation pathway in chickens, while other demethylated metabolites have been found in mice. mdpi.com Researching the specific metabolic fate and toxicokinetics of this compound in different livestock species (e.g., cattle, poultry, swine) is essential to understand its potential risks as a feed contaminant and to inform any future therapeutic development. Such studies would involve in vitro analysis using liver microsomes from different species and in vivo animal studies to track absorption, distribution, metabolism, and excretion. nih.govmdpi.com

Parasitology Research: The anthelmintic properties of the enniatin class suggest a potential role in combating parasitic worms, a major issue in livestock health. nih.gov In vitro screening of this compound against common livestock parasites, such as gastrointestinal nematodes, could identify its potential as a novel anthelmintic agent.

Q & A

Q. How can researchers optimize the detection and quantification of Enniatin K1 in complex matrices?

Methodological Answer:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 reversed-phase column for separation. Validate the method using matrix-matched calibration curves to account for ion suppression/enhancement .
  • Include internal standards (e.g., isotopically labeled Enniatin B1) to improve accuracy. For food matrices, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction to minimize co-extracted interferents .
  • Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (S/N ≥ 3 and ≥ 10, respectively) .

Q. What are the primary mechanisms of this compound’s bioactivity, and how can these be experimentally validated?

Methodological Answer:

  • Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin assays) using human cell lines (e.g., Caco-2 or HepG2) to assess mitochondrial dysfunction. Pair with flow cytometry to measure apoptosis via Annexin V/PI staining .
  • Validate ionophoric activity using planar lipid bilayer electrophysiology to observe potassium ion transport. Compare results with known ionophores (e.g., valinomycin) .

Q. How do environmental factors influence this compound production in Fusarium species?

Methodological Answer:

  • Design full-factorial experiments varying temperature (20–30°C), water activity (0.95–0.99), and substrate (e.g., wheat vs. maize). Quantify this compound via LC-MS/MS and model interactions using ANOVA or response surface methodology (RSM) .
  • Include qPCR to correlate toxin production with gene expression of esyn1 (enniatin synthetase) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

  • Perform systematic reviews with PRISMA guidelines to identify bias in existing studies. Reanalyze data using meta-analysis (e.g., random-effects models) to account for heterogeneity in dosing, exposure time, and model systems .
  • Conduct comparative in vitro/in vivo studies under standardized conditions (e.g., OECD TG 423). Use pharmacokinetic modeling to extrapolate in vitro IC50 values to in vivo doses .

Q. How can researchers design studies to investigate this compound’s synergistic effects with other mycotoxins?

Methodological Answer:

  • Apply Checkerboard Assays or Bliss Independence Models to quantify synergy in cytotoxicity. Test combinations with prevalent co-contaminants (e.g., deoxynivalenol, zearalenone) .
  • Use transcriptomics (RNA-seq) to identify pathways affected by synergism. Validate with CRISPR-Cas9 knockouts of key genes (e.g., MAPK or NF-κB) .

Q. What advanced methodologies enable structural modification of this compound to reduce toxicity while retaining bioactivity?

Methodological Answer:

  • Employ computational chemistry (e.g., molecular docking with AutoDock Vina) to predict binding affinity of modified this compound analogs to target proteins (e.g., cyclophilin D). Synthesize analogs via solid-phase peptide synthesis (SPPS) and validate via NMR and X-ray crystallography .
  • Test analogs in 3D organoid models to assess tissue-specific toxicity and bioactivity .

Data Analysis and Reporting Standards

Q. How should researchers address variability in this compound contamination data across geographical regions?

Methodological Answer:

  • Use geospatial statistical tools (e.g., kriging in ArcGIS) to map contamination hotspots. Pair with multivariate analysis (e.g., PCA) to link climatic/agronomic variables (rainfall, crop rotation) to toxin levels .
  • Publish raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata on sampling protocols and LC-MS/MS parameters .

Q. What criteria ensure reproducibility in this compound research?

Methodological Answer:

  • Adhere to MIAMET (Minimum Information About Mycotoxin Exposure Experiments) guidelines: detail fungal strains, growth conditions, extraction protocols, and validation parameters .
  • Share electronic lab notebooks (e.g., LabArchives) and deposit strains in public culture collections (e.g., CBS-KNAW) .

Tables for Key Experimental Parameters

Parameter Recommended Value/Technique Reference
LC-MS/MS ColumnC18, 2.1 × 100 mm, 1.7 µm
Extraction for Food MatricesQuEChERS (ACN + MgSO4 + NaCl)
Cytotoxicity AssayResazurin (IC50 after 24h exposure)
Synergy ModelBliss Independence (α < 0.05)

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